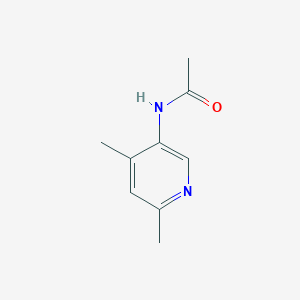

N-(4,6-dimethylpyridin-3-yl)acetamide

Description

Contextualizing the N-(4,6-dimethylpyridin-3-yl)acetamide Scaffold in Heterocyclic Chemistry

This compound, identified by its CAS number 76005-97-5, is a distinct molecule within the vast field of heterocyclic chemistry. bldpharm.com Its fundamental structure, or scaffold, is built upon a pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom. This core is further functionalized with two methyl groups at the 4 and 6 positions and an acetamide (B32628) group at the 3 position.

The presence of the nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, while the aromatic nature allows for various substitution reactions. The methyl and acetamide substituents further modulate the electronic and steric properties of the molecule, influencing its reactivity and potential interactions with other molecules. Heterocyclic compounds are a cornerstone of organic chemistry, with over half of all known organic compounds being heterocyclic. msesupplies.com Their structural diversity and ability to interact with biological systems make them crucial in various scientific fields. msesupplies.com

Overview of Academic Research Trends in Pyridine Acetamide Chemistry

Research in pyridine acetamide chemistry is a dynamic and rapidly evolving area, largely driven by the quest for new therapeutic agents and functional materials. mdpi.comresearchtrends.net A significant trend involves the synthesis of diverse libraries of pyridine acetamide derivatives for biological screening. rsc.org Modern synthetic methods, such as metal-catalyzed cross-coupling reactions, have greatly facilitated the creation of complex heterocyclic structures. msesupplies.com

The pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in many FDA-approved drugs. rsc.orgnih.gov This has spurred continuous interest in synthesizing novel pyridine derivatives. Current research often focuses on creating hybrid molecules that combine the pyridine acetamide core with other pharmacologically active moieties to enhance biological activity. For instance, studies have reported the synthesis of pyridine-acetamide hybrids with potential antibacterial and antioxidant properties. researchgate.net The overarching goal is to expand the available chemical space for drug discovery and develop compounds with improved efficacy and selectivity. rsc.org

Significance and Research Potential of this compound and Related Analogues

The significance of this compound and its analogues lies in their potential as building blocks for more complex molecules and as lead compounds in drug discovery. The pyridine moiety is present in numerous natural products, including vitamins and alkaloids, as well as a vast number of synthetic drugs. rsc.orgnih.govglobalresearchonline.net Pyridine derivatives are explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, anticonvulsant, and antidiabetic agents. globalresearchonline.net

While extensive research specifically targeting this compound is not widely published, the structural motifs it contains are found in various biologically active compounds. For example, derivatives of N-phenylacetamide have been investigated for their chemical and physical properties. chemeo.com The acetamide group itself is a common functional group in organic chemistry and a building block for many useful compounds. wikipedia.org

The research potential of this scaffold is highlighted by studies on related structures. For instance, various N-pyridinyl acetamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines and for their antifungal properties. nih.govresearchgate.net The specific substitution pattern of this compound offers a unique combination of features that could be exploited in the design of novel bioactive agents.

Below is an interactive data table summarizing the properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 76005-97-5 |

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.21 g/mol |

An in-depth examination of the synthetic strategies for this compound and its analogues reveals a variety of sophisticated chemical methodologies. These approaches focus on the construction of the core acetamide structure, the functionalization of the foundational pyridine ring, and the subsequent derivatization of the acetamide side chain.

Structure

3D Structure

Properties

IUPAC Name |

N-(4,6-dimethylpyridin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-7(2)10-5-9(6)11-8(3)12/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVFIMJNHIJLOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1NC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for N 4,6 Dimethylpyridin 3 Yl Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations, a complete structural assignment can be achieved.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of N-(4,6-dimethylpyridin-3-yl)acetamide is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the amide group, along with the electronic effects of the methyl substituents, will influence the chemical shifts of the aromatic and methyl protons.

The predicted ¹H NMR data in a typical deuterated solvent like CDCl₃ are summarized below:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (pyridine) | ~8.2 | Singlet | 1H |

| H-5 (pyridine) | ~7.0 | Singlet | 1H |

| NH (amide) | ~7.5-8.0 | Broad Singlet | 1H |

| CH₃ (at C-4) | ~2.5 | Singlet | 3H |

| CH₃ (at C-6) | ~2.4 | Singlet | 3H |

| CH₃ (acetamide) | ~2.2 | Singlet | 3H |

The proton at the C-2 position of the pyridine ring is expected to be the most deshielded aromatic proton due to its proximity to the electronegative nitrogen atom. The proton at C-5 will be more shielded in comparison. The two methyl groups on the pyridine ring at positions C-4 and C-6 are expected to appear as sharp singlets, with slightly different chemical shifts due to their different positions relative to the amino group. The acetamide (B32628) methyl protons will also appear as a singlet, typically in the region of 2.2 ppm. The amide N-H proton is expected to be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The predicted chemical shifts for this compound are presented in the following table.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | ~168-170 |

| C-2 (pyridine) | ~145-148 |

| C-6 (pyridine) | ~155-158 |

| C-4 (pyridine) | ~148-150 |

| C-3 (pyridine) | ~130-132 |

| C-5 (pyridine) | ~122-125 |

| CH₃ (at C-4) | ~22-24 |

| CH₃ (at C-6) | ~18-20 |

| CH₃ (acetamide) | ~24-26 |

The carbonyl carbon of the amide group is expected to have the largest chemical shift. The pyridine carbons will resonate in the aromatic region, with their specific shifts influenced by the nitrogen atom and the substituents. The methyl carbons will appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, no significant COSY correlations are expected between the aromatic protons as they are predicted to be singlets. However, should there be any long-range coupling, it might be observable.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. For instance, it would show a correlation between the signal for the H-2 proton and the C-2 carbon, the H-5 proton and the C-5 carbon, and the protons of each methyl group with their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations and piecing together the molecular structure. Key expected HMBC correlations for this compound would include:

The amide NH proton showing a correlation to the amide carbonyl carbon (C=O) and the C-3 of the pyridine ring.

The H-2 proton of the pyridine ring showing correlations to C-3 and C-4.

The H-5 proton showing correlations to C-4 and C-6.

The protons of the methyl group at C-4 showing correlations to C-3, C-4, and C-5.

The protons of the methyl group at C-6 showing correlations to C-5 and C-2.

The acetamide methyl protons showing a correlation to the amide carbonyl carbon.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental formula of the compound. For this compound (C₉H₁₂N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value.

The calculated exact mass of [C₉H₁₂N₂O + H]⁺ is 165.1028. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry for Structural Fragments

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting product ions provides valuable information about the structure of the precursor ion. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is proposed below.

A primary fragmentation would likely involve the loss of ketene (B1206846) (CH₂=C=O) from the acetamide side chain, which is a common fragmentation pathway for N-acylated amines. Another possible fragmentation is the cleavage of the C-N bond between the pyridine ring and the amide nitrogen.

The predicted major fragment ions in an MS/MS spectrum are summarized in the following table:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 165.1028 | 123.0922 | CH₂=C=O (ketene) |

| 165.1028 | 122.0844 | CH₃C(O)• (acetyl radical) |

| 123.0922 | 95.0653 | HCN (hydrogen cyanide) |

The observation of these specific fragment ions would provide strong corroborating evidence for the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. When applied to this compound, these methods allow for the identification of characteristic functional groups and provide a detailed fingerprint of the molecular structure. The vibrational transitions observed are directly related to the bond strengths, bond angles, and masses of the constituent atoms.

In the IR spectrum of this compound, one would anticipate the appearance of several key absorption bands. The N-H stretching vibration of the secondary amide is typically observed in the region of 3300-3100 cm⁻¹, often as a sharp to moderately broad band. The carbonyl (C=O) stretching vibration, a strong and prominent feature of the amide group (Amide I band), is expected to appear in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is another characteristic absorption, typically found between 1570 and 1515 cm⁻¹.

Vibrations associated with the dimethylpyridine ring also provide crucial structural information. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C=C and C=N stretching vibrations within the pyridine ring typically give rise to a series of bands in the 1600-1400 cm⁻¹ region. Furthermore, the C-H bending vibrations of the methyl groups attached to the pyridine ring would be observed, with symmetric and asymmetric bending modes appearing around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Raman spectroscopy offers complementary information. While the carbonyl stretch is also Raman active, non-polar bonds, such as the C-C bonds of the pyridine ring and the C-CH₃ bonds, often produce stronger signals in Raman spectra compared to IR. The symmetric stretching of the pyridine ring is a particularly strong feature in the Raman spectrum.

The table below outlines the expected characteristic vibrational frequencies for this compound based on established data for similar molecular structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| N-H Stretch | Amide (N-H) | 3300 - 3100 | 3300 - 3100 | Medium to Strong (IR), Weak (Raman) |

| Aromatic C-H Stretch | Pyridine Ring (C-H) | 3100 - 3000 | 3100 - 3000 | Medium to Weak (IR), Strong (Raman) |

| Aliphatic C-H Stretch | Methyl (CH₃) | 2975 - 2850 | 2975 - 2850 | Medium (IR), Strong (Raman) |

| C=O Stretch (Amide I) | Amide (C=O) | 1680 - 1630 | 1680 - 1630 | Strong (IR), Medium (Raman) |

| N-H Bend (Amide II) | Amide (N-H) | 1570 - 1515 | - | Medium to Strong (IR) |

| Aromatic C=C/C=N Stretch | Pyridine Ring | 1600 - 1400 | 1600 - 1400 | Medium to Strong (IR & Raman) |

| C-H Asymmetric/Symmetric Bend | Methyl (CH₃) | ~1450 / ~1375 | ~1450 / ~1375 | Medium (IR & Raman) |

| C-N Stretch | Amide (C-N) | 1300 - 1200 | 1300 - 1200 | Medium (IR & Raman) |

Note: The data in this table are illustrative and based on typical frequency ranges for the specified functional groups. Actual experimental values may vary.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements present in a compound. This method provides a direct verification of the compound's empirical and molecular formula, serving as a crucial checkpoint for purity and structural confirmation following synthesis.

For this compound, the molecular formula is C₉H₁₂N₂O. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated with high precision. The molecular weight of the compound is 164.21 g/mol .

The process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From these measurements, the percentage of each element in the original sample is determined.

A comparison of the experimentally determined elemental percentages with the calculated theoretical values is then performed. A close agreement between the experimental and theoretical data, typically within a margin of ±0.4%, is considered strong evidence for the compound's proposed structure and high purity. For instance, in the characterization of novel heterocyclic compounds, it is standard practice to report both the "calculated" and "found" percentages. nih.gov

The table below presents the theoretical stoichiometric composition of this compound. In a research setting, this would be compared against the "Found (%)" values obtained from an elemental analyzer.

| Element | Symbol | Atomic Mass (u) | Moles in Formula | Mass in Formula ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 65.89 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.37 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.07 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.74 |

| Total | 164.208 | 100.00 |

Note: The data in this table represents the calculated theoretical elemental composition.

Computational Chemistry and Theoretical Investigations of N 4,6 Dimethylpyridin 3 Yl Acetamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, rooted in quantum mechanics, can predict a wide range of molecular attributes, including geometry, energy levels, and charge distributions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations for N-(4,6-dimethylpyridin-3-yl)acetamide would typically involve optimizing the molecular geometry to find the most stable arrangement of its atoms in three-dimensional space. From this optimized structure, a wealth of electronic properties can be determined.

Key parameters obtained from DFT studies include the total energy of the molecule, the dipole moment, and the distribution of electron density. The electron density distribution is particularly insightful as it reveals the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its intermolecular interactions. For instance, in related acetamide (B32628) derivatives, DFT calculations have been employed to identify the local reactivity of the molecules by analyzing Fukui functions, which indicate the propensity of different atomic sites to undergo nucleophilic or electrophilic attack.

A hypothetical summary of DFT-calculated properties for this compound, based on typical values for similar organic molecules, is presented below.

| Property | Predicted Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and provides a framework for understanding chemical bonding and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, MO analysis would reveal the spatial distribution of these frontier orbitals. The HOMO is likely to be located on the electron-rich dimethylpyridine ring and the nitrogen atom of the acetamide group, while the LUMO may be distributed over the carbonyl group and the pyridine (B92270) ring. This information is critical for predicting how the molecule will interact with other chemical species.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its properties and biological activity. This compound has several rotatable bonds, which means it can exist in various conformations.

Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to determine the energy barriers to rotation between them. This can be achieved by systematically rotating the flexible bonds and calculating the energy at each step using quantum chemical methods. For similar molecules, it has been shown that the amide bond is nearly planar and can adopt a trans or cis configuration, with the trans form usually being more stable.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. In an MD simulation, the movements of all atoms in the molecule are calculated over a period of time, taking into account the forces between them. This allows for the exploration of the conformational landscape and can reveal how the molecule flexes and changes shape at a given temperature. MD simulations of this compound in different environments, such as in a vacuum or in a solvent, would provide insights into its flexibility and the predominant conformations it adopts.

Prediction of Chemical Reactivity and Selectivity

Theoretical calculations can predict where and how a molecule is likely to react. The electronic properties derived from DFT and MO analysis are key to these predictions. For example, the calculated electrostatic potential map of this compound would show the regions of positive and negative charge on the molecule's surface. Nucleophiles would be attracted to the positive regions (e.g., around the carbonyl carbon), while electrophiles would be attracted to the negative regions (e.g., the oxygen atom of the carbonyl group and the nitrogen of the pyridine ring).

Furthermore, chemical reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity, can be calculated to quantify the reactivity of the molecule. These descriptors help in comparing the reactivity of this compound with other molecules and in predicting its behavior in chemical reactions.

| Reactivity Descriptor | Predicted Value |

| Chemical Potential (μ) | Value in eV |

| Chemical Hardness (η) | Value in eV |

| Electrophilicity (ω) | Value in eV |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a chemical reactivity study.

In Silico Modeling for Interactions with Biological Targets (e.g., Molecular Docking)

If this compound is being investigated for potential pharmaceutical applications, in silico modeling techniques like molecular docking are invaluable. Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein).

In a molecular docking study of this compound, the molecule would be docked into the active site of a specific protein target. The docking algorithm would explore different binding poses and score them based on how well they fit into the active site and the strength of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). The results of a docking study can provide hypotheses about the mechanism of action of a compound and can guide the design of new, more potent analogues. For example, studies on similar acetamide-containing compounds have used molecular docking to investigate their potential as enzyme inhibitors.

Solvent Effects in Theoretical Studies of this compound Analogues

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical studies can account for solvent effects using various models. The Polarizable Continuum Model (PCM) is a popular implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. This approach can be used to calculate the properties of this compound in different solvents and to understand how the solvent affects its conformational preferences and reactivity. For instance, a polar solvent might stabilize a more polar conformation of the molecule.

Explicit solvent models, where individual solvent molecules are included in the simulation, are used in molecular dynamics simulations. This approach provides a more detailed picture of the specific interactions between the solute and the solvent molecules, such as hydrogen bonding. Studies on related compounds have shown that the inclusion of solvent effects is crucial for accurately predicting their properties in solution.

No Publicly Available Research Found on the In Vitro Biological Investigations of this compound and its Analogues

Following a comprehensive search of publicly available scientific literature, no specific research data was found regarding the in vitro biological investigations and mechanistic studies of the chemical compound this compound or its analogues. Consequently, the detailed article requested, focusing on its enzyme inhibition, receptor binding, cellular target engagement, and structure-activity relationships, cannot be generated at this time.

The performed searches aimed to uncover studies related to the following areas as per the requested outline:

Enzyme Inhibition and Activation Studies: Specifically targeting hyaluronidase (B3051955) modulation and the determination of inhibitory or activation constants (IC₅₀/EC₅₀).

Mechanistic Probing: Investigations into the molecular interactions between this compound analogues and enzymatic targets.

Receptor Binding and Ligand-Target Interactions: Data on the binding affinity and interaction of these compounds with specific biological receptors.

Cellular Target Engagement Assays: Non-phenotypic, mechanism-focused assays to confirm the interaction of the compounds with their intended cellular targets.

Structure-Activity Relationship (SAR) Studies: Analysis of how modifications to the chemical structure of this compound derivatives impact their biological activity.

While the search yielded information on a variety of other acetamide and pyridine-containing compounds and their diverse biological activities—such as anticancer, antibacterial, and enzyme inhibition of targets other than hyaluronidase—no literature specifically identifies or investigates this compound in the requested contexts.

Therefore, the creation of a scientifically accurate and informative article strictly adhering to the provided outline is not feasible due to the absence of foundational research on this specific compound in the public domain.

Table of Compounds Mentioned

In Vitro Biological Investigations and Mechanistic Studies of N 4,6 Dimethylpyridin 3 Yl Acetamide Analogues

Structure-Activity Relationship (SAR) Studies of N-(4,6-dimethylpyridin-3-yl)acetamide Derivatives

Rational Design Based on SAR Insights

The rational design of analogues of this compound has been guided by structure-activity relationship (SAR) studies aimed at optimizing their therapeutic properties. A key area of investigation has been the development of these compounds as agents for inflammatory conditions by targeting pro-inflammatory cytokines.

One notable study focused on the synthesis and evaluation of analogues of 6-acetamido-2,4,5-trimethylpyridin-3-ol, a compound structurally related to this compound. nih.gov The parent compound demonstrated inhibitory activity against the adhesion of monocytes to colon epithelial cells induced by both tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This dual inhibitory action served as a foundation for the rational design of more potent analogues.

The SAR exploration involved modifications of the amido scaffold of the parent compound. nih.gov The inhibitory activities of the synthesized analogues against TNF-α-induced and IL-6-induced cell adhesion were systematically evaluated. A strong positive correlation (R² = 0.8943 in a linear regression model) was observed between the inhibitory activities against both cytokines, suggesting a common or interconnected mechanism of action. nih.gov

Through this systematic modification and screening process, a lead analogue, compound 2-19, was identified. This compound exhibited significantly enhanced inhibitory activity against both TNF-α and IL-6-induced cell adhesion compared to the parent compound and the Janus kinase (JAK) inhibitor, tofacitinib. nih.gov The superior activity of compound 2-19 highlights the success of the rational design approach based on SAR insights. The study underscored the importance of the trimethyl system and the hydroxyl group on the pyridinol ring for the observed biological activity. researchgate.net

The following table summarizes the inhibitory activities of the parent compound and a key analogue against TNF-α and IL-6-induced cell adhesion.

| Compound | Concentration (µM) | Inhibition of TNF-α-induced Adhesion | Inhibition of IL-6-induced Adhesion |

| 6-acetamido-2,4,5-trimethylpyridin-3-ol (Parent Compound 1) | 1 | Similar to tofacitinib | Similar to tofacitinib |

| Compound 2-19 | Not specified | Much better than tofacitinib | Much better than tofacitinib |

| Tofacitinib | 1 | - | - |

| Mesalazine | 1000 | Much lower than parent compound | Much lower than parent compound |

Investigation of Molecular Pathways and Downstream Effects

The in vitro investigations into the molecular mechanisms of action of this compound analogues have primarily focused on their ability to modulate inflammatory signaling pathways. A significant finding is the dual inhibition of TNF-α and IL-6, two critical pro-inflammatory cytokines implicated in the pathogenesis of various inflammatory diseases. nih.gov

The downstream effects of this dual inhibition were observed in cell-based assays that model inflammatory responses. Specifically, the analogues were shown to inhibit the adhesion of monocytes to colon epithelial cells, a crucial step in the inflammatory cascade. nih.gov This effect is a direct consequence of interfering with the signaling pathways initiated by TNF-α and IL-6.

The molecular pathway targeted by these compounds appears to be central to the inflammatory process, as evidenced by the strong correlation between the inhibition of TNF-α and IL-6-induced activities. nih.gov While the precise molecular targets within these pathways are still under investigation, the ability of these compounds to disrupt the signaling of two key cytokines suggests a significant anti-inflammatory potential.

Further research into other acetamide (B32628) derivatives has also pointed towards the modulation of key signaling molecules. For instance, some acetamide analogues have been found to inhibit heat shock protein 90 (HSP90), which in turn can attenuate HIV-1 LTR driven gene expression. nih.gov While this is a different context, it highlights the potential for acetamide-based compounds to interact with and modulate critical cellular pathways.

Applications in Chemical Biology and Lead Compound Identification Non Clinical

Development of N-(4,6-dimethylpyridin-3-yl)acetamide as Chemical Probes

The development of a molecule into a chemical probe is a rigorous process aimed at creating a tool to study biological systems. For this compound, this would involve several hypothetical steps. Initially, the compound would need to exhibit a specific and potent interaction with a biological target. Should such an interaction be identified, medicinal chemists would then embark on synthesizing derivatives. This process would involve introducing functional groups that allow for the attachment of reporter tags such as fluorophores, biotin, or photo-crosslinkers, without abolishing the compound's biological activity. These modified versions, or chemical probes, would then be utilized in cellular or in vivo experiments to visualize the target, identify its binding partners, or elucidate its function. The lack of primary research on the biological targets of this compound means this process has not yet been initiated for this specific molecule.

Identification of Novel Scaffolds for Modulating Biological Processes

The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can interact with a variety of biological targets. The unique arrangement of the dimethyl and acetamido groups on the pyridine core of this compound could theoretically offer a novel scaffold for modulating biological processes. The exploration of this would typically begin with broad phenotypic screening to identify any interesting cellular effects. If a desirable phenotype is observed, target deconvolution studies would be undertaken to identify the responsible protein or pathway. The this compound structure could then serve as a starting point for the design of more potent and selective modulators. Without initial screening data, the potential of this compound as a novel scaffold remains theoretical.

Exploration of Potential Biological Activities in Model Systems

To uncover the potential biological activities of this compound, it would be subjected to a battery of in vitro and in vivo model systems. In vitro assays could include enzymatic assays, receptor binding assays, and cell-based assays to assess its effect on proliferation, apoptosis, or signaling pathways. Promising in vitro results would then warrant further investigation in model organisms such as zebrafish, fruit flies, or rodents. These studies would aim to understand the compound's broader physiological effects and to identify any potential therapeutic applications. As of now, there are no published studies detailing the biological activities of this compound in any model system.

Library Synthesis and High-Throughput Screening of Analogues

The amenability of the this compound structure to chemical modification makes it a candidate for library synthesis. A chemical library based on this scaffold would involve systematically varying the substituents on the pyridine ring and the acetamide (B32628) group. This could be achieved through techniques like parallel synthesis or combinatorial chemistry to generate a large number of diverse analogues. This library would then be subjected to high-throughput screening (HTS), where thousands of compounds are rapidly tested for their activity in a specific assay. HTS is a cornerstone of modern drug discovery, allowing for the rapid identification of "hit" compounds that can be further optimized. The absence of reported biological activity for the parent compound, this compound, likely explains why a dedicated library synthesis and HTS campaign for its analogues has not been documented.

Future Research Directions and Emerging Opportunities for N 4,6 Dimethylpyridin 3 Yl Acetamide

Exploration of Undiscovered Synthetic Routes and Sustainable Chemistry

The traditional synthesis of acetamides often involves the acylation of the corresponding amine—in this case, 3-amino-4,6-dimethylpyridine—with an acetylating agent like acetic anhydride. smolecule.com While effective, future research is poised to explore more sustainable and efficient synthetic strategies.

Emerging opportunities in sustainable chemistry that could be applied to the synthesis of N-(4,6-dimethylpyridin-3-yl)acetamide include:

Catalyst-Mediated Synthesis : The use of heterogeneous catalysts, such as zeolites, has shown promise in the multi-component condensation reactions that form pyridine (B92270) rings. nih.gov Future work could devise a one-pot synthesis of the target molecule from simpler, biomass-derived precursors using recyclable solid-supported catalysts. numberanalytics.com

Photocatalysis and Electrocatalysis : These modern techniques utilize light or electricity to drive chemical reactions, often under mild conditions. numberanalytics.com Investigating photocatalytic or electrocatalytic methods for the C-N bond formation or even the construction of the pyridine ring itself could lead to greener synthetic pathways with reduced waste and energy consumption. numberanalytics.com

Flow Chemistry : Continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could streamline its production and facilitate the rapid synthesis of a library of related derivatives for screening purposes.

Biomass-Derived Feedstocks : A significant push in green chemistry is the use of renewable starting materials. numberanalytics.com Research could focus on synthetic routes that utilize platform molecules derived from biomass to construct the dimethylpyridine core, representing a substantial advancement in sustainable chemical manufacturing. numberanalytics.com

| Synthetic Approach | Potential Advantages | Research Focus |

|---|---|---|

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, high selectivity. numberanalytics.com | Development of zeolite or MOF-based catalysts for pyridine ring formation or amidation. |

| Photocatalysis | Mild reaction conditions, use of renewable energy (light). numberanalytics.com | Radical-mediated pathways for C-N coupling or C-H functionalization. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of a continuous synthesis protocol for this compound and its analogs. |

| Biomass Feedstocks | Sustainability, use of renewable resources. numberanalytics.com | Designing synthetic pathways from biomass-derived aldehydes and ammonia. numberanalytics.com |

Investigation of Novel Biological Targets and Therapeutic Areas

Pyridine and its derivatives are ubiquitous in pharmaceuticals, exhibiting a vast array of biological activities. nih.govresearchgate.net Compounds containing the pyridine scaffold are employed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among many other applications. nih.gov While the specific biological profile of this compound is not extensively documented, its structure merits a thorough investigation into its therapeutic potential.

Future research should focus on screening this compound against a variety of biological targets. Promising areas for investigation include:

Anticancer Activity : Pyridine-acetamide hybrids have demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87). researchgate.netnih.gov Some pyridine derivatives act as PIM-1 kinase inhibitors, a validated target in cancer therapy. acs.org Screening this compound against a panel of cancer cell lines and kinases could uncover novel anticancer properties.

Antimicrobial Properties : With the rise of multidrug-resistant (MDR) pathogens, there is an urgent need for new antibiotics. nih.govresearchgate.net Pyridine-based compounds have shown potent activity against bacteria such as S. aureus and fungi like Candida albicans and Aspergillus niger. nih.govresearchgate.net Evaluating the antibacterial and antifungal efficacy of this compound could identify a new lead compound for infectious diseases. researchgate.netrsc.org

Anti-inflammatory Effects : Certain pyridine derivatives, including nicotinic acid amides, possess significant anti-inflammatory properties. rsc.org Investigating the ability of this compound to modulate inflammatory pathways could open doors to its use in treating chronic inflammatory conditions.

Neurological Disorders : The ability of pyridine-based compounds to penetrate the central nervous system (CNS) makes them attractive candidates for treating neurological diseases. nih.govnih.gov Computational modeling followed by experimental validation could assess the potential of this compound to interact with CNS targets.

Advanced Characterization Techniques and Data Science Integration

Modern chemical research is increasingly data-driven. patonlab.com The integration of advanced analytical methods with data science and machine learning offers a powerful paradigm for accelerating the discovery and development of new molecules. osti.govresearchgate.net For this compound, this synergy can provide deeper insights into its structure-property relationships.

Future research directions in this area include:

Computational Modeling : Techniques like Density Functional Theory (DFT) can be used to calculate and predict various molecular properties, including electronic structure, reactivity, and spectroscopic signatures. tandfonline.com These computational studies can guide experimental work by identifying the most promising derivatives for synthesis and testing.

Machine Learning (ML) for Property Prediction : By training ML models on existing chemical databases, it is possible to predict the biological activities, toxicity, and physicochemical properties of new compounds like this compound. patonlab.comacdlabs.com This approach can prioritize experimental efforts and reduce the reliance on costly and time-consuming screening. acdlabs.com

High-Throughput Screening (HTS) Data Analysis : Should this compound be subjected to HTS, data science techniques will be crucial for analyzing the vast datasets generated. osti.gov These methods can identify patterns, correlations, and unexpected "hits" that might be missed by manual analysis. datasciencesociety.net

Advanced Spectroscopic and Crystallographic Analysis : While standard techniques like NMR and mass spectrometry are essential, advanced methods can provide more detailed structural information. nih.gov Single-crystal X-ray diffraction, for example, can determine the precise three-dimensional structure, which is invaluable for understanding interactions with biological targets. nih.gov

| Technique/Approach | Application to this compound | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular orbitals, electrostatic potential, and reactivity descriptors. tandfonline.com | Deeper understanding of chemical reactivity and guidance for synthetic modifications. |

| Machine Learning (ML) | Prediction of bioactivity, solubility, and CNS penetration. researchgate.netacdlabs.com | Prioritization of derivatives for synthesis and biological testing. |

| High-Throughput Screening (HTS) | Rapid screening against hundreds or thousands of biological targets. | Identification of novel biological activities and potential therapeutic applications. |

| Single-Crystal X-ray Diffraction | Precise determination of the 3D molecular structure. nih.gov | Insight into intermolecular interactions and binding modes with target proteins. |

Interdisciplinary Research with Materials Science and Catalysis

The utility of pyridine derivatives extends beyond medicine into materials science and catalysis. nih.gov The unique electronic properties and structural features of the pyridine ring make it a versatile component in the design of functional materials and catalysts.

Materials Science : Pyridine-containing compounds have been explored as components of luminescent liquid crystals and other functional organic materials. nih.gov The specific substitution pattern of this compound could impart unique optical or electronic properties. Future research could investigate its potential incorporation into polymers, metal-organic frameworks (MOFs), or other advanced materials for applications in electronics and optics. nih.gov

Organocatalysis : Electron-rich pyridines, particularly 4-aminopyridine (B3432731) derivatives, are highly effective nucleophilic catalysts for a range of chemical transformations, most notably acylation reactions. researchgate.net The this compound structure, with its nitrogen atoms of varying basicity, presents an interesting candidate for organocatalysis. Studies could explore its catalytic activity, with the acetamide (B32628) group potentially modulating the nucleophilicity of the pyridine ring nitrogen.

Ligand Development : Pyridine derivatives are common ligands in organometallic chemistry, where they can stabilize metal centers and influence the outcome of catalytic cycles. nih.gov this compound could be investigated as a ligand for transition metals, potentially leading to new catalysts for important reactions like cross-coupling or hydrogenation.

Addressing Challenges in the Academic Study of Pyridine Acetamide Compounds

While the pyridine acetamide scaffold holds great promise, its study is not without challenges. Future research must proactively address these hurdles to unlock the full potential of compounds like this compound.

Synthetic Accessibility : The synthesis of complex or highly substituted pyridine derivatives can be challenging. nih.gov A key challenge is to develop robust and versatile synthetic methods that allow for the easy diversification of the pyridine acetamide core, enabling thorough structure-activity relationship (SAR) studies.

Physicochemical Properties : For drug development, properties such as water solubility and membrane permeability are critical. nih.govnih.gov A significant challenge is to optimize the biological activity of pyridine acetamide compounds without compromising these essential drug-like properties. Introducing functionalities that improve solubility while retaining potency is a key research goal. nih.gov

Predictive Modeling Accuracy : While data science holds enormous potential, the accuracy of predictive models is highly dependent on the quality and quantity of training data. acdlabs.com A persistent challenge is the creation of large, curated datasets for specific compound classes like pyridine acetamides to enable the development of highly reliable predictive tools.

Understanding Mechanisms of Action : Identifying that a compound is biologically active is only the first step. A major challenge lies in elucidating its precise mechanism of action and identifying its molecular target(s). This often requires a combination of biochemical, genetic, and proteomic approaches, representing a significant undertaking for any new class of bioactive compounds.

By systematically addressing these areas, the scientific community can fully explore and harness the potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of N-(4,6-dimethylpyridin-3-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step routes, starting with functionalization of the pyridine core. For example, nucleophilic substitution at the pyridine nitrogen followed by acetylation under anhydrous conditions. Key steps include:

- Protection/deprotection strategies to avoid side reactions.

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization (using ethanol or methanol) to achieve >95% purity .

- Characterization : Intermediate validation via TLC and final product confirmation via melting point analysis.

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl groups at C4/C6, acetamide at C3).

- IR spectroscopy : Identification of amide C=O stretches (~1650–1680 cm) and pyridine ring vibrations.

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

- Cross-validation with computational models (e.g., DFT-calculated NMR shifts) resolves ambiguities .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture, as hydrolysis of the acetamide group can occur. Regular stability checks via HPLC are advised to detect degradation products .

Advanced Research Questions

Q. How should researchers approach crystal structure determination and refinement for this compound using modern software tools?

- Methodological Answer :

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).

- Structure solution : Employ direct methods (e.g., SHELXT) for phase determination.

- Refinement : SHELXL for iterative least-squares refinement. Key parameters:

- R-factors : Aim for and for high-resolution data.

- Disorder modeling : Address methyl/acetamide group disorder using PART/SUMP instructions.

- Validation tools (e.g., PLATON) check for missed symmetry or twinning .

Q. How can computational chemistry methods enhance the understanding of this compound’s reactivity and interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Screen against biological targets (e.g., enzymes with pyridine-binding pockets) using AutoDock Vina.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO) to study conformational stability.

- SAR studies : Correlate substituent modifications (e.g., methyl groups) with activity trends using QSAR models .

Q. What strategies exist for analyzing contradictory biological activity data across different studies on this compound?

- Methodological Answer :

- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature.

- Dose-response curves : Use Hill slope analysis to compare potency (EC/IC) across studies.

- Orthogonal assays : Validate antimicrobial activity via both microdilution (CLSI guidelines) and disk diffusion methods.

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers due to protocol differences .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data (e.g., unexpected H NMR splitting patterns) for this compound?

- Methodological Answer :

- Dynamic effects : Investigate restricted rotation of the acetamide group via variable-temperature NMR (VT-NMR).

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted intermediates).

- Crystallographic validation : Compare experimental NMR shifts with X-ray-derived DFT calculations to resolve assignment conflicts .

Tables

| Key Characterization Parameters | Typical Values |

|---|---|

| Melting Point | 145–148°C (literature range) |

| H NMR (DMSO-d6, δ ppm) | 2.25 (s, 3H, CH3), 2.45 (s, 6H, C4/C6-CH3) |

| C NMR (DMSO-d6, δ ppm) | 168.5 (C=O), 152.1 (pyridine C3) |

| HPLC Purity (C18, 254 nm) | ≥98% (acetonitrile/water gradient) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.